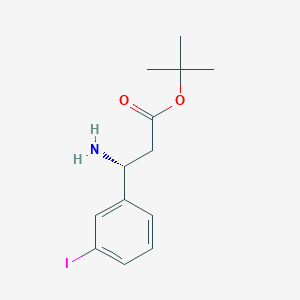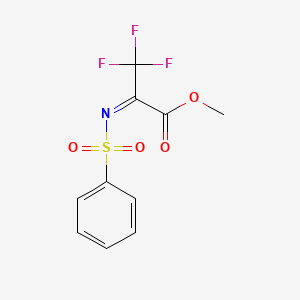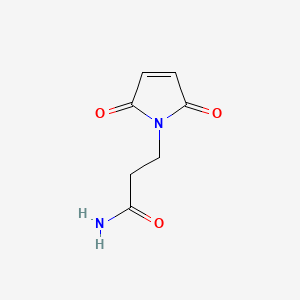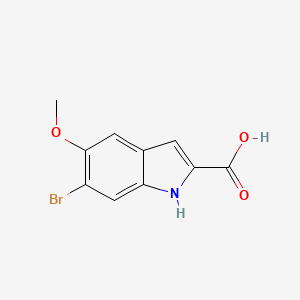![molecular formula C21H26N2O3 B12334239 methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12334239.png)
methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[96202,708,18It is characterized by its intricate arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate involves multiple steps, typically starting with the formation of the core pentacyclic structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis and ensure consistency in the final product .
化学反応の分析
Types of Reactions
Methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate has several applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, particularly in neuropharmacology, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various physiological effects .
類似化合物との比較
Similar Compounds
- Methyl (13R,15R,17S,19R)-13-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate
- Methyl (15R,17R,19S)-15-ethyl-17-hydroxy-4-methoxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),13-pentaene-17-carboxylate
Uniqueness
What sets methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
methyl (15S,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,15,25H,3,6,9-13H2,1-2H3/t15?,20-,21+/m0/s1 |
InChIキー |
BIQUWLFSQDQZPS-JDGCJKAJSA-N |
異性体SMILES |
CC[C@@]12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OC)O |
正規SMILES |
CCC12CCCN3C1=C4C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4Z,6R,10R,12Z,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B12334163.png)


![Ethyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B12334187.png)
![(5Z)-2-(hydroxyamino)-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B12334193.png)

![[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl] 4-methylbenzenesulfonate](/img/structure/B12334196.png)
![N-[(E)-(4-methylphenyl)methylideneamino]-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide](/img/structure/B12334202.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-7-fluoro-indoline-2-carboxylic acid](/img/structure/B12334208.png)
![tert-butyl 4,5,7,8-tetrahydro-2H-pyrazolo[3,4-d]azepine-6-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12334210.png)

![2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B12334231.png)
![Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-](/img/structure/B12334247.png)

